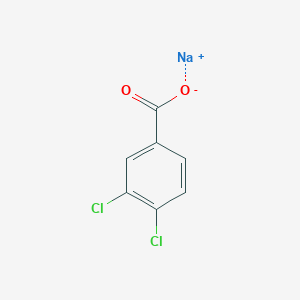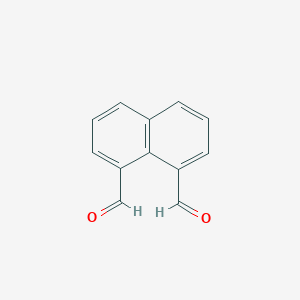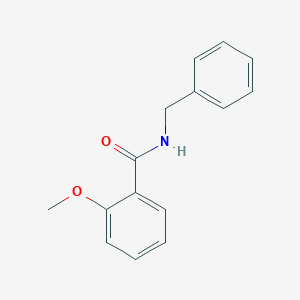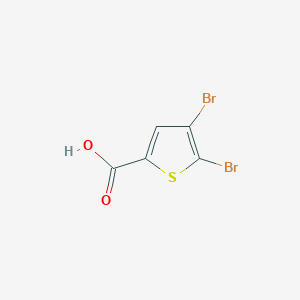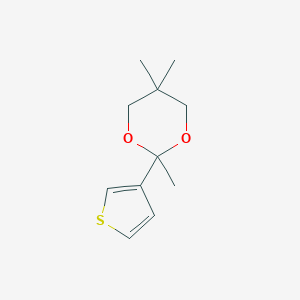
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is an organic compound that features a thiophene ring substituted with a 2,5,5-trimethyl-1,3-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane typically involves the reaction of thiophene with 2,5,5-trimethyl-1,3-dioxane under specific conditions. One common method is the Grignard reaction, where a Grignard reagent such as 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride is used to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the dioxane moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: A Grignard reagent used in the synthesis of the target compound.
5,5-Dimethyl-1,3-dioxan-2-one: A structurally related compound with different reactivity and applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane: Another related compound with distinct chemical properties and uses.
Uniqueness
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is unique due to its combination of a thiophene ring and a dioxane moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
138890-86-5 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-thiophen-3-yl-1,3-dioxane |
InChI |
InChI=1S/C11H16O2S/c1-10(2)7-12-11(3,13-8-10)9-4-5-14-6-9/h4-6H,7-8H2,1-3H3 |
InChI Key |
KLMVIFDEFXGKPH-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
Canonical SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
Synonyms |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)
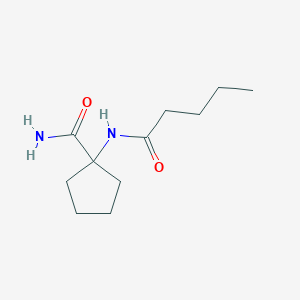

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

